2,8-Dioxaspiro[4.5]decane-1,4-dione
Description
2,8-Dioxaspiro[4.5]decane-1,4-dione (CAS No. 2092415-35-3) is a spirocyclic diketone with the molecular formula C₈H₁₀O₄ and a molecular weight of 170.16 g/mol . Its structure comprises a cyclopentane ring fused to a 1,4-dione moiety via a spiro carbon, with two oxygen atoms in the 2,8-positions. This compound is primarily utilized as a synthetic intermediate in organic chemistry, though its biological activity remains underexplored in the provided evidence.
Properties
IUPAC Name |
2,8-dioxaspiro[4.5]decane-1,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O4/c9-6-5-12-7(10)8(6)1-3-11-4-2-8/h1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKUIGYKVHGGEIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12C(=O)COC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,8-Dioxaspiro[4.5]decane-1,4-dione typically involves the reaction of cyclohexanone with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of a ketal intermediate, which then undergoes cyclization to form the spiro compound. The reaction conditions usually include heating the mixture under reflux to facilitate the formation of the desired product .
Industrial Production Methods: For industrial production, the process is scaled up with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2,8-Dioxaspiro[4.5]decane-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diones.
Reduction: Reduction reactions can convert the dione groups into alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the spiro ring system.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include various substituted spiro compounds, which can be further functionalized for specific applications .
Scientific Research Applications
2,8-Dioxaspiro[4.5]decane-1,4-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and receptor modulators.
Medicine: Research is ongoing to explore its use in developing new pharmaceuticals, particularly in the area of pain management and anti-inflammatory drugs.
Industry: The compound is used in the production of polymers and materials with unique mechanical and thermal properties
Mechanism of Action
The mechanism of action of 2,8-Dioxaspiro[4.5]decane-1,4-dione and its derivatives often involves interaction with specific molecular targets such as enzymes and receptors. For example, certain derivatives act as inhibitors of receptor-interacting protein kinase 1 (RIPK1), which plays a role in necroptosis, a form of programmed cell death. The inhibition of RIPK1 can prevent cell death in various pathological conditions, making these compounds potential therapeutic agents .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Derivatives
6-Aryl-6,9-diazaspiro[4.5]decane-8,10-diones (e.g., 5a–c)
- Structure : Features a spiro[4.5]decane core with two nitrogen atoms (6,9-positions) and aryl substituents.
- Synthesis : Prepared via refluxing carboxylic acid derivatives with ethylenediamine in HCl/dioxane, yielding 50–60% .
- Properties : Melting points range from 60–88°C ; for example, 5a (6-phenyl derivative) has a m.p. of 73–74°C .
- Applications : Serve as intermediates for anticonvulsant agents (e.g., alkylated derivatives like 6a–i) .
1-Aryl-1,4-diazaspiro[5.5]undecane-3,5-diones (e.g., 5d–f)
- Structure : Larger spiro[5.5]undecane system with nitrogen atoms at 1,4-positions.
- Synthesis : Higher yields (60–85%) compared to spiro[4.5]decane analogues due to steric and electronic factors .
- Properties : Higher melting points (e.g., 5d: 162°C ) due to increased molecular symmetry .
Spiro[4.5]decane-1,4-dione
- Structure : Lacks the 8-oxa group, resulting in a simpler diketone framework.
- Synthesis: Produced via acetal cleavage and ethanolysis, as described in classical organic methodologies .
- Applications : Used in ring-expansion reactions to synthesize cyclohexyl derivatives .
Cladosporicin A (2,7-Diazaspiro[4.5]decane-1,4-dione)
- Structure : Contains nitrogen atoms at 2,7-positions, conjugated with a tetramate moiety.
- Applications : Exhibits weak cytotoxicity against human tumor cell lines (HTCLs) .
Table 1: Key Properties of Selected Spirocyclic Compounds
| Compound Name | Core Structure | Heteroatoms | Molecular Formula | Melting Point (°C) | Yield (%) | Key Applications |
|---|---|---|---|---|---|---|
| 2,8-Dioxaspiro[4.5]decane-1,4-dione | Spiro[4.5]decane | O, O | C₈H₁₀O₄ | Not reported | – | Synthetic intermediate |
| 6-Phenyl-6,9-diazaspiro[4.5]decane-8,10-dione (5a) | Spiro[4.5]decane | N, N | C₁₄H₁₅N₂O₂ | 73–74 | 50 | Anticonvulsant precursor |
| Spiro[4.5]decane-1,4-dione | Spiro[4.5]decane | None | C₉H₁₂O₂ | Not reported | – | Organic synthesis |
| Cladosporicin A | Spiro[4.5]decane | N, N | C₁₀H₁₃N₂O₃ | Not reported | – | Cytotoxic agent |
Key Observations:
- Heteroatom Influence : Oxygen-containing spiro compounds (e.g., 2,8-dioxaspiro) exhibit lower polarity compared to nitrogen analogues, affecting solubility and reactivity .
- Synthetic Yields : Diazaspiro derivatives (e.g., 5d–f) achieve higher yields (up to 85%) due to optimized reaction conditions .
- Biological Activity : Nitrogen-containing spiro compounds (e.g., 5a–f, cladosporicin A) show marked bioactivity (anticonvulsant, cytotoxic), whereas oxygen-based analogues are less explored in pharmacological contexts .
Biological Activity
Overview
2,8-Dioxaspiro[4.5]decane-1,4-dione is a unique spirocyclic compound characterized by the incorporation of two oxygen atoms into its structure. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its structural properties suggest interactions with biological targets that may lead to therapeutic applications.
Structural Characteristics
The molecular formula of this compound is with a molecular weight of approximately 170.16 g/mol. The presence of a spirocyclic structure contributes to its distinct reactivity and biological activity compared to other compounds in its class.
Research indicates that compounds with similar spirocyclic structures often interact with delta opioid receptors , suggesting that this compound may also exhibit analgesic effects through modulation of the opioid signaling pathway. This interaction could potentially lead to changes in cellular signaling pathways associated with pain and inflammation.
Biochemical Pathways
The compound is hypothesized to engage in biochemical pathways involving:
- Opioid receptor modulation : Similar compounds have shown analgesic properties by binding to opioid receptors.
- Enzyme inhibition : Derivatives of this compound have been explored for their potential as enzyme inhibitors, particularly in the context of inflammatory diseases .
Case Studies and Experimental Data
Recent studies have highlighted the biological activities associated with this compound and its derivatives:
-
Analgesic Potential :
- A study demonstrated that compounds derived from similar structures exhibited significant analgesic effects in animal models, suggesting potential applications in pain management.
- Enzyme Inhibition :
-
Cytotoxicity :
- A synthesized derivative was found to be significantly more cytotoxic than its parent compound, indicating that structural modifications can enhance biological activity. For instance, the derivative 2-(4-iodophenyl)-7-chloro-1,4-dioxa-spiro[4.5]deca-6,9-dien-8-one exhibited cytotoxicity fifteen-fold greater than the original compound .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure Type | Biological Activity | Notable Findings |
|---|---|---|---|
| 6,10-Dioxaspiro[4.5]decane-7,9-dione | Spirocyclic | Analgesic | Similar action on opioid receptors |
| 1,5-Dioxaspiro[5.5]undecane-2,4-dione | Spirocyclic | Antimicrobial | Effective against bacterial strains |
| 2,8-Diazaspiro[4.5]decan-1-one | Diazaspirocyclic | RIPK1 Inhibitor | Potent inhibition observed |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
